Tetramethyl 7'-methoxy-6'-(4-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
The synthesis of Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps. The synthetic route typically includes the formation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. Reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by the presence of leaving groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated by the compound’s functional groups, which can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with target molecules.
Comparison with Similar Compounds
Compared to other similar compounds, Tetramethyl 7’-methoxy-6’-(4-methoxybenzoyl)-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Tetramethylpiperidine-1-oxyl (TEMPO): Known for its stability and use in oxidation reactions.
2-Methoxypyridine-5-boronic acid pinacol ester: Used in various organic synthesis reactions.
4-Methoxybenzoyl chloride: Involved in nucleophilic substitution reactions.
These compounds share some functional groups and reactivity patterns but differ in their overall structure and specific applications.
Properties
Molecular Formula |
C33H31NO11S3 |
---|---|
Molecular Weight |
713.8 g/mol |
IUPAC Name |
tetramethyl 7'-methoxy-6'-(4-methoxybenzoyl)-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C33H31NO11S3/c1-32(2)26-20(18-10-9-11-19(41-4)22(18)34(32)27(35)16-12-14-17(40-3)15-13-16)33(21(28(36)42-5)23(46-26)29(37)43-6)47-24(30(38)44-7)25(48-33)31(39)45-8/h9-15H,1-8H3 |
InChI Key |
GVRFJKUQQRIPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=C(C=C4)OC)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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